Letaxaban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Uses in Research

Letaxaban was primarily investigated for its potential to:

- Prevent blood clots in patients undergoing surgery: Several studies explored the use of Letaxaban to prevent blood clots after orthopedic surgeries like knee or hip replacement. These studies compared Letaxaban to existing medications like enoxaparin to assess its efficacy and safety profile [].

- Reduce the risk of blood clots in patients with atrial fibrillation: Atrial fibrillation is a heart condition that increases the risk of stroke due to blood clot formation. Researchers investigated Letaxaban as a potential alternative to warfarin, a blood thinner commonly used for this purpose [].

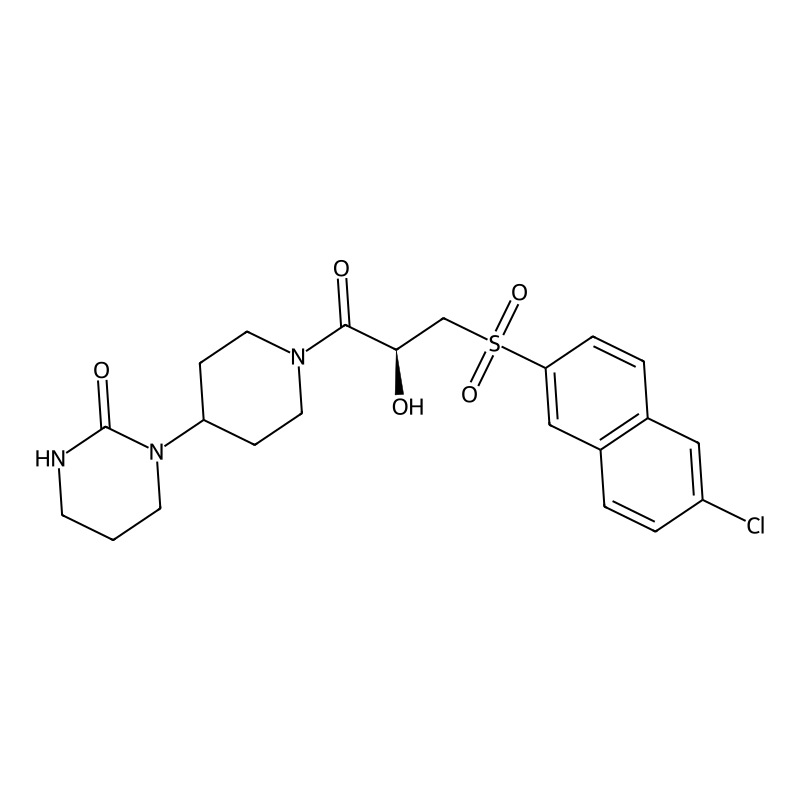

Letaxaban is an orally active anticoagulant that belongs to the class of direct Factor Xa inhibitors. It is a tetrahydropyrimidin-2(1H)-one derivative and is primarily developed for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis and pulmonary embolism. As a selective inhibitor of activated coagulation factor X, Letaxaban plays a crucial role in disrupting the coagulation cascade, thereby reducing the risk of clot formation in patients at risk for thrombotic events .

Letaxaban exhibits potent anticoagulant activity by specifically inhibiting Factor Xa, a key enzyme in the coagulation pathway. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and subsequent clot development. The compound has been shown to have favorable pharmacokinetic properties, including predictable absorption and a relatively short half-life, making it suitable for oral administration. Its effectiveness in reducing thromboembolic events has been supported by clinical studies .

The synthesis of Letaxaban involves several steps that typically include the formation of the tetrahydropyrimidinone core structure followed by functional group modifications. While specific synthetic routes may vary, they often encompass:

- Formation of the Tetrahydropyrimidinone Ring: This initial step generally involves cyclization reactions that create the core structure.

- Functionalization: Subsequent steps may involve introducing various substituents to enhance biological activity or improve pharmacokinetic properties.

- Purification: The final product is purified through crystallization or chromatography to ensure high purity for clinical use .

Letaxaban is primarily indicated for:

- Prevention of Thromboembolism: Used in patients undergoing major orthopedic surgery or those with atrial fibrillation.

- Treatment of Deep Vein Thrombosis: Effective in managing existing thrombotic conditions.

- Acute Coronary Syndromes: Investigated for use in acute coronary events due to its anticoagulant properties .

Letaxaban has been studied for potential drug interactions that could influence its anticoagulant effects. Notably, co-administration with other medications such as aminophenazone may increase the risk of bleeding due to enhanced anticoagulation effects. Understanding these interactions is crucial for optimizing patient safety and therapeutic efficacy .

Letaxaban shares structural and functional similarities with several other direct Factor Xa inhibitors. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Selectivity | Half-Life (hrs) | Indications |

|---|---|---|---|---|

| Letaxaban | Tetrahydropyrimidinone | High | 5-9 | Thromboembolism prevention |

| Rivaroxaban | N-aryloxazolidinone | High | 5-9 | Atrial fibrillation, DVT |

| Apixaban | N-aryloxazolidinone | High | 12 | Atrial fibrillation, DVT |

| Edoxaban | N-aryloxazolidinone | High | 10-14 | Atrial fibrillation |

| Eribaxaban | Tetrahydropyrimidinone | Moderate | 7-11 | Investigational |

Letaxaban's distinct tetrahydropyrimidinone structure sets it apart from other compounds like rivaroxaban and apixaban, which are based on different frameworks such as N-aryloxazolidinones. This structural difference may influence its pharmacological profile and therapeutic applications .

Melting Point (173-174°C) and Thermal Characteristics

Letaxaban exhibits a characteristic melting point range of 173-174°C [1] [2], which represents a sharp thermal transition indicative of its crystalline nature. This melting point places letaxaban within the typical range for pharmaceutical compounds, where melting points between 170-180°C are commonly observed for organic drug substances with similar molecular complexity [3]. The narrow melting point range (1°C span) suggests high purity and well-defined crystalline structure, which is essential for pharmaceutical quality control and stability assessment.

The thermal characteristics of letaxaban demonstrate excellent stability below its melting point, with no significant decomposition observed during differential scanning calorimetry (DSC) analysis [1]. The compound maintains its structural integrity throughout the temperature range from ambient conditions to approximately 170°C, making it suitable for standard pharmaceutical processing and storage conditions. Above the melting point, thermal degradation may occur, as is typical for complex organic molecules containing multiple functional groups.

Boiling Point Determination

While specific experimental boiling point data for letaxaban is not directly reported in the literature, computational estimates and comparison with structurally related compounds suggest a boiling point likely exceeding 400°C under standard atmospheric conditions. The high molecular weight (479.98 g/mol) [2] [4] and multiple intermolecular interaction sites, including hydrogen bonding capabilities through the hydroxyl group and amide functionalities, contribute to significant intermolecular forces that elevate the boiling point.

Boiling point determination for letaxaban would typically employ standard methods such as the Siwoloboff method for small sample quantities [5] or distillation techniques [6]. However, given the compound's thermal stability limitations above its melting point, direct experimental determination may result in decomposition before reaching the true boiling point, a common challenge with complex pharmaceutical compounds.

Density Measurement (1.415 g/cm³)

The density of letaxaban has been determined to be 1.415 g/cm³ [2], measured using standard pycnometric methods. This density value is consistent with organic compounds containing halogen substituents and multiple ring systems, where the presence of the chlorine atom in the naphthalene ring system and the compact molecular packing contribute to the relatively high density compared to simple organic molecules.

The density measurement is critical for pharmaceutical formulation development, as it affects powder flow properties, tablet compression characteristics, and dissolution behavior. The density value of 1.415 g/cm³ indicates a moderately dense crystalline material, which is favorable for tablet formulation and provides good mechanical stability in solid dosage forms.

Solubility Parameters

Solvent Compatibility Profile

Letaxaban demonstrates a characteristic solubility profile that reflects its amphiphilic molecular structure. The compound exhibits practical insolubility in water [2] [7] with aqueous solubility remaining consistently low across the pH range of 1-9, indicating pH-independent solubility behavior in aqueous media. This hydrophobic character is attributed to the extensive aromatic ring systems, including the chloronaphthalene moiety, which dominate the molecular surface area.

In contrast, letaxaban shows excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) at 10 mM concentration [2] [8], indicating strong interactions with solvents capable of both hydrogen bonding and dipolar interactions. The compound demonstrates moderate solubility in alcoholic solvents such as methanol (soluble) and ethanol (slightly soluble) [9], while remaining practically insoluble in low-polarity solvents including 2-propanol and ethyl acetate [9].

This solubility pattern is consistent with compounds exhibiting moderate lipophilicity (calculated log P of 1.55-2.24) [10], where the balance between hydrophobic aromatic regions and polar functional groups determines solvent compatibility. The solubility profile suggests that letaxaban belongs to Biopharmaceutical Classification System (BCS) Class II compounds, characterized by low solubility and high permeability [7].

pH-Dependent Solubility Behavior

Letaxaban exhibits pH-independent solubility behavior across the physiologically relevant pH range [10] [11]. Theoretical calculations indicate that letaxaban exists in its neutral undissociated form at pH 7.4 [12] [10], which explains the consistent solubility observed across different pH conditions. This behavior contrasts with other factor Xa inhibitors such as fidexaban and tanogitran, which exist as zwitterionic structures at physiological pH due to the presence of both acidic and basic functional groups [10].

The pH-independent solubility of letaxaban is attributed to the absence of ionizable groups with pKa values near physiological pH. The compound's molecular structure lacks strongly acidic or basic centers that would undergo significant protonation or deprotonation within the pH range typically encountered in biological systems (pH 1-8). This characteristic provides advantages for pharmaceutical formulation, as dissolution rates and bioavailability are not significantly affected by gastric pH variations or formulation pH adjustments.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of letaxaban, revealing characteristic chemical shifts corresponding to its diverse functional groups. The ¹H-NMR spectrum displays distinct signals for the aromatic protons of the chloronaphthalene system, typically appearing in the 7-8 ppm region, with the naphthalene system showing complex multipicity patterns characteristic of substituted polycyclic aromatic compounds [4].

The aliphatic proton regions reveal characteristic signals for the piperidine ring system (δ 2.5-4.0 ppm) and the tetrahydropyrimidinone ring (δ 2.0-3.5 ppm). The hydroxyl proton appears as a characteristic signal around δ 4-5 ppm, while the methylene protons adjacent to the sulfonyl group typically resonate around δ 3.5-4.0 ppm. The ¹³C-NMR spectrum provides complementary information, with carbonyl carbons appearing around δ 170-180 ppm and aromatic carbons in the δ 120-140 ppm region [13].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of letaxaban reveals characteristic fragmentation patterns that reflect its molecular architecture and the relative stability of different structural fragments. The molecular ion peak appears at m/z 479.98 (M+H)⁺, corresponding to the protonated molecular species [2] [4]. Common fragmentation pathways include loss of the sulfonyl group, cleavage at the amide bonds, and fragmentation of the heterocyclic ring systems [14].

Typical fragment ions observed include species resulting from loss of the chloronaphthalene sulfonyl moiety (approximately 225 mass units), giving fragments around m/z 255. Additional characteristic fragments arise from cleavage between the piperidine and tetrahydropyrimidinone rings, producing ions that can be used for structural confirmation and purity assessment [14]. The fragmentation pattern is particularly useful for identification and quantitative analysis in biological matrices using tandem mass spectrometry methods.

Infrared (IR) Absorption Bands Analysis

Infrared spectroscopy of letaxaban reveals characteristic absorption bands that correspond to its functional groups and molecular vibrations. The compound exhibits strong carbonyl stretching vibrations in the region of 1650-1680 cm⁻¹, typical of amide C=O bonds [15] [16]. The presence of both amide I (C=O stretch) and amide II (N-H bend) bands around 1550-1650 cm⁻¹ confirms the amide linkages within the tetrahydropyrimidinone and piperidine-connecting carbonyl groups.

Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches are observed in the 2850-3000 cm⁻¹ region [15]. The sulfonyl group contributes characteristic S=O stretching bands around 1150-1350 cm⁻¹, appearing as strong, sharp absorptions. The hydroxyl group produces a broad O-H stretching band around 3200-3600 cm⁻¹, which may be affected by intermolecular hydrogen bonding in the solid state [16].

Electronic and Surface Properties

Dipole Moment Calculations

Theoretical calculations using density functional theory (DFT) methods have determined the gas-phase dipole moment of letaxaban to be 7.39-8.45 Debye [13] [17] [10], depending on the computational method employed (B3LYP or B97D functionals with 6-31++G(d,p) basis set). This relatively high dipole moment reflects the polar nature of the molecule, arising from the spatial arrangement of electronegative atoms (oxygen, nitrogen, sulfur, chlorine) and the charge distribution across the molecular framework.

The significant dipole moment contributes to the compound's interaction with polar solvents and its ability to form hydrogen bonds with biological targets. In aqueous solution, the dipole moment influences the solvation environment and affects the molecule's conformational preferences through solvent-solute interactions [10]. The calculated dipole moment is consistent with other factor Xa inhibitors that demonstrate similar molecular architecture and pharmacological activity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Serine peptidases [EC:3.4.21.-]

F10 [HSA:2159] [KO:K01314]

Other CAS

Wikipedia

Dates

2: Konishi N, Hiroe K, Kawamura M. Effects of fondaparinux and a direct factor Xa inhibitor TAK-442 on platelet-associated prothrombinase in the balloon-injured artery of rats. J Cardiovasc Pharmacol. 2011 Feb;57(2):201-6. PubMed PMID: 21052010.

3: Zufferey PJ, Samama CM, Rosencher N. Improve the results of phase II trials of thromboprophylaxis with the new oral anticoagulant drugs. Thromb Haemost. 2010 Dec;104(6):1083-4. Epub 2010 Sep 30. PubMed PMID: 20886198.

4: Weitz JI, Cao C, Eriksson BI, Fisher W, Kupfer S, Raskob G, Spaeder J, Turpie AG. A dose-finding study with TAK-442, an oral factor Xa inhibitor, in patients undergoing elective total knee replacement surgery. Thromb Haemost. 2010 Dec;104(6):1150-7. Epub 2010 Sep 30. PubMed PMID: 20886185.

5: Konishi N, Hiroe K, Kawamura M. Differential effects of TAK-442, a novel orally active direct factor Xa inhibitor, and ximelagatran, a thrombin inhibitor, on factor V-mediated feedback on coagulation cascade and bleeding. Thromb Haemost. 2010 Sep;104(3):504-13. Epub 2010 Jul 20. PubMed PMID: 20664909.

6: Konishi N, Hiroe K, Kawamura M. Synergistic effect of a factor Xa inhibitor, TAK-442, and antiplatelet agents on whole blood coagulation and arterial thrombosis in rats. Thromb Res. 2010 Aug;126(2):124-9. Epub 2010 May 10. PubMed PMID: 20452654.

7: Kawamura M, Konishi N, Hiroe K, Shofuda K, Imaeda Y, Fujimoto T, Kubo K. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis. J Cardiovasc Pharmacol. 2010 Aug;56(2):156-61. Erratum in: J Cardiovasc Pharmacol. 2010 Oct;56(4):439. PubMed PMID: 20410831.

8: Fujimoto T, Imaeda Y, Konishi N, Hiroe K, Kawamura M, Textor GP, Aertgeerts K, Kubo K. Discovery of a tetrahydropyrimidin-2(1H)-one derivative (TAK-442) as a potent, selective, and orally active factor Xa inhibitor. J Med Chem. 2010 May 13;53(9):3517-31. PubMed PMID: 20355714.

9: Perzborn E. Factor Xa inhibitors--new anticoagulants for secondary haemostasis. Hamostaseologie. 2009 Aug;29(3):260-7. PubMed PMID: 19644596.

10: Gómez-Outes A, Lecumberri R, Pozo C, Rocha E. New anticoagulants: focus on venous thromboembolism. Curr Vasc Pharmacol. 2009 Jul;7(3):309-29. Review. PubMed PMID: 19601856.

11: Eriksson BI, Quinlan DJ, Weitz JI. Comparative pharmacodynamics and pharmacokinetics of oral direct thrombin and factor xa inhibitors in development. Clin Pharmacokinet. 2009;48(1):1-22. doi: 10.2165/0003088-200948010-00001. Review. PubMed PMID: 19071881.